molecular formula C6H13FO2 B3340749 (R)-3-Fluoro-4-methyl-1,4-pentanediol CAS No. 86677-75-0

(R)-3-Fluoro-4-methyl-1,4-pentanediol

Cat. No.: B3340749
CAS No.: 86677-75-0
M. Wt: 136.16 g/mol
InChI Key: QLUGPYWTSBBCMO-RXMQYKEDSA-N
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Description

®-3-Fluoro-4-methyl-1,4-pentanediol is an organic compound with the molecular formula C6H13FO2. This compound is characterized by the presence of a fluorine atom, a methyl group, and two hydroxyl groups attached to a pentane backbone. The ®-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Fluoro-4-methyl-1,4-pentanediol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 4-methyl-1,4-pentanediol.

    Stereoselective Synthesis: Ensuring the ®-configuration may involve the use of chiral catalysts or chiral starting materials to control the stereochemistry of the final product.

Industrial Production Methods: Industrial production of ®-3-Fluoro-4-methyl-1,4-pentanediol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: ®-3-Fluoro-4-methyl-1,4-pentanediol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amines, thiols.

Chemistry:

    Synthesis of Complex Molecules: ®-3-Fluoro-4-methyl-1,4-pentanediol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Studies: The compound can be used to study enzyme interactions and mechanisms, particularly those involving fluorinated substrates.

Medicine:

    Pharmaceutical Development: It serves as a building block for the synthesis of potential drug candidates, especially those requiring specific stereochemistry.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of ®-3-Fluoro-4-methyl-1,4-pentanediol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyl groups can form hydrogen bonds, further affecting its interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    (S)-3-Fluoro-4-methyl-1,4-pentanediol: The enantiomer of the compound with different stereochemistry.

    3-Fluoro-4-methyl-1,4-pentanediol: Without specific stereochemistry.

    4-Methyl-1,4-pentanediol: Lacks the fluorine atom.

Uniqueness: ®-3-Fluoro-4-methyl-1,4-pentanediol is unique due to its specific ®-configuration and the presence of both fluorine and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(3R)-3-fluoro-4-methylpentane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO2/c1-6(2,9)5(7)3-4-8/h5,8-9H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUGPYWTSBBCMO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CCO)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CCO)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Fluoro-4-methyl-1,4-pentanediol
Reactant of Route 2
(R)-3-Fluoro-4-methyl-1,4-pentanediol
Reactant of Route 3
(R)-3-Fluoro-4-methyl-1,4-pentanediol
Reactant of Route 4
(R)-3-Fluoro-4-methyl-1,4-pentanediol
Reactant of Route 5
(R)-3-Fluoro-4-methyl-1,4-pentanediol
Reactant of Route 6
(R)-3-Fluoro-4-methyl-1,4-pentanediol

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